5alpha-Cholestan-3alpha,7alpha,12alpha-triol
Description
Properties
IUPAC Name |
(3R,5R,10R,12S,13R,17R)-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O3/c1-17(2)8-7-9-18(3)20-10-11-21-25-22(14-24(31)28(20,21)6)27(5)13-12-19(29)15-26(27,4)16-23(25)30/h17-25,29-31H,7-16H2,1-6H3/t18-,19-,20-,21?,22?,23?,24+,25?,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOYQFQSJGVQLL-XVXZUQBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1([C@H](CC3C2C(C[C@@]4([C@@]3(CC[C@H](C4)O)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Reduction of 5α-Cholestane-3α,7α,12α,26-Tetrol
A principal route to 5α-cholestan-3α,7α,12α-triol involves the selective reduction of 5α-cholestane-3α,7α,12α,26-tetrol. This method, adapted from earlier work on bile alcohol synthesis, begins with the tetrol precursor, which is readily available from cholestane derivatives.
Reaction Steps:
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Starting Material : 5α-Cholestane-3α,7α,12α,26-tetrol is synthesized via multi-step oxidation and reduction of cholesterol derivatives.
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Reduction of C-26 Hydroxyl Group : The tetrol undergoes lithium aluminum hydride (LiAlH4) treatment in anhydrous tetrahydrofuran (THF) at 0–5°C to reduce the C-26 hydroxyl group to a methylene group.
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Purification : The crude product is purified via silica gel chromatography, yielding 5α-cholestan-3α,7α,12α-triol with a reported efficiency higher than previous methods.
Key Considerations:
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Stereochemical Integrity : The 5α-configuration is preserved by using 5α-cholestane precursors, avoiding epimerization during reduction.
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Side Reactions : Competing reduction of other hydroxyl groups is mitigated by controlling reaction temperature and stoichiometry.
Method 2: Stereochemical Inversion from 5β-Cholestane Derivatives
An alternative approach involves the inversion of the C-5 configuration from 5β-cholestane precursors. While less common due to additional steps, this method is viable when 5α-specific starting materials are scarce.
Reaction Steps:
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Epimerization : 5β-Cholestane-3α,7α,12α-triol is treated with a strong base (e.g., potassium tert-butoxide) in dimethyl sulfoxide (DMSO) to induce C-5 epimerization.
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Selective Quenching : The reaction is quenched with acetic acid to isolate the 5α-epimer.
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Chromatographic Separation : Reverse-phase HPLC resolves 5α- and 5β-isomers, though yields are moderate (40–50%).
Challenges:
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Low Efficiency : Epimerization at C-5 is energetically unfavorable, requiring excess reagents and prolonged reaction times.
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Byproduct Formation : Competing oxidation or dehydration may occur, necessitating rigorous purification.
Hypothetical Pathway:
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Substrate Preparation : 5α-Cholestane is functionalized with protective groups at target hydroxylation sites.
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Fermentation : Incubation with hydroxylase-producing microbes introduces hydroxyl groups regioselectively.
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Deprotection and Isolation : Acidic hydrolysis removes protective groups, followed by solvent extraction.
Limitations:
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Stereochemical Control : Microbial systems may produce mixed 5α/5β configurations, requiring post-synthetic separation.
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Scalability : Fermentation yields are often low compared to chemical synthesis.
Analytical Verification
The structural elucidation of 5α-cholestan-3α,7α,12α-triol relies on advanced spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Gas-Liquid Chromatography (GLC)
Comparative Analysis of Methods
The table below summarizes key parameters for the synthesis routes discussed:
Challenges and Optimizations
Stereochemical Control
Maintaining the 5α-configuration is critical. Methods using pre-formed 5α precursors (e.g., Method 1) outperform epimerization approaches in yield and efficiency.
Regioselective Hydroxylation
Introducing hydroxyl groups at C-3, C-7, and C-12 without over-oxidation requires protected intermediates or enzymatic catalysis.
Scalability
Industrial-scale production favors Method 1 due to fewer steps and higher yields, though reagent costs for LiAlH4 remain a concern.
Chemical Reactions Analysis
Types of Reactions: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol is used as an intermediate in the synthesis of various steroidal compounds and bile acids. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its role in metabolic pathways, particularly in the biosynthesis of bile acids. It is also used to investigate the enzymatic processes involved in steroid metabolism .
Medicine: The compound’s role in bile acid biosynthesis makes it relevant in medical research, particularly in understanding and treating disorders related to bile acid metabolism .
Mechanism of Action
The mechanism of action of 5alpha-Cholestan-3alpha,7alpha,12alpha-triol involves its conversion into bile acids through a series of enzymatic reactions. The compound is hydroxylated by specific enzymes, leading to the formation of intermediates that are further processed into bile acids. These bile acids play a crucial role in the digestion and absorption of dietary fats .
Comparison with Similar Compounds
Structural and Stereochemical Differences
5α vs. 5β Isomerism
The critical distinction lies in the A/B ring junction:
- 5α-Cholestan-3α,7α,12α-triol : Trans A/B ring fusion (5α), leading to a planar structure.
- 5β-Cholestan-3α,7α,12α-triol : Cis A/B ring fusion (5β), creating a bent conformation.
This stereochemical difference impacts enzyme specificity. For example, human liver microsomes primarily process 5β-isomers via CYP3A4 for 25-hydroxylation, a key step in cholic acid synthesis , whereas iguana liver microsomes utilize NADPH-dependent systems to generate the 5α-isomer .
Cholane Derivatives
5β-Cholane-3α,7α,12α-triol (CHEBI:187974) is a C24 bile alcohol with a truncated side chain compared to cholestane derivatives. This structural modification enhances solubility and alters metabolic roles, such as reduced involvement in mitochondrial 26-hydroxylation pathways .
Metabolic Roles and Regulatory Differences
- 5α-Triol: Limited data exist on its metabolic fate, but its formation in iguanas suggests a role in 5α-bile acid synthesis, which may differ from mammalian pathways .
- 5β-Triol : A central intermediate in human cholic acid biosynthesis. It undergoes mitochondrial 27-hydroxylation or microsomal 25-hydroxylation, with the latter pathway upregulated by bile drainage and cholesterol feeding in rabbits .
- Cholane Derivatives : Shorter side chains preclude further hydroxylation at C25 or C27, redirecting these compounds toward sulfation or urinary excretion .
Species-Specific Variations
- Humans : Dominant 5β-pathway with CYP3A4-driven 25-hydroxylation. Biliary obstruction inhibits mitochondrial 26-hydroxylation of 5β-triol .
- Iguanas : Exclusive 5α-pathway due to evolutionary retention of microsomal 24-hydroxylase activity .
- Rodents : Higher 25- and 27-hydroxylation activities compared to humans, enabling faster bile acid synthesis .
Pathophysiological Implications
- 5β-Triol in Disease: Elevated levels are linked to cholestasis, as impaired mitochondrial 26-hydroxylation leads to accumulation of 5β-cyprinol (5β-cholestane-3α,7α,12α,26,27-pentol) in urine .
- 5α-Triol: No direct disease associations reported, but its absence in humans underscores the importance of 5β-isomerism in maintaining bile acid homeostasis.
Biological Activity
5alpha-Cholestan-3alpha,7alpha,12alpha-triol is a significant intermediate in the biosynthesis of bile acids, specifically in the metabolic pathway leading to the formation of cholic acid and chenodeoxycholic acid. This compound exhibits various biological activities that are crucial for understanding its role in human health and disease.
Chemical Structure and Metabolism
This compound is characterized by its hydroxyl groups at the 3α, 7α, and 12α positions on the cholestane backbone. The compound is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes. Specifically, it is produced from 7α,12α-dihydroxy-5beta-cholestan-3-one via the action of specific hydroxylases .
1. Bile Acid Synthesis
The primary biological activity of this compound is its role as a precursor in bile acid synthesis. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. They also play a role in cholesterol homeostasis and lipid metabolism .
2. Interaction with Cytochrome P450 Enzymes
Research has shown that this compound interacts with cytochrome P450 27A1 (CYP27A1), an enzyme involved in cholesterol degradation and vitamin D activation. Binding studies have indicated that this compound occupies a distinct position within the enzyme's active site compared to cholesterol, affecting enzyme activity and substrate specificity .
Case Study: CYP27A1 Interaction
A study investigated how this compound binds to CYP27A1. Using spectral analysis and computer modeling, researchers identified specific amino acid residues in the enzyme that interact differently with this compound compared to cholesterol. For instance, T110 was found to interact with the 12α-hydroxyl group of the triol .
| Residue | Interaction | Effect on Activity |
|---|---|---|
| T110 | Binds to 12α-OH | Enhances binding specificity |
| V367 | Positions C26 | Crucial for regioselective hydroxylation |
3. Physiological Implications
The physiological implications of this compound extend beyond bile acid synthesis. Its role in cholesterol metabolism is critical for maintaining lipid homeostasis. Dysregulation of bile acid synthesis can lead to conditions such as cholestasis or gallstone formation .
Research Findings Summary
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Bile Acid Regulation : It plays a pivotal role in regulating bile acid levels in the body.
- Cholesterol Homeostasis : It contributes to maintaining cholesterol balance through its metabolic pathways.
- Disease Associations : Alterations in its metabolism may be linked to metabolic disorders such as cerebrotendinous xanthomatosis, which is associated with CYP27A1 deficiency .
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways for 5α-cholestan-3α,7α,12α-triol in bile acid metabolism?
- Methodological Answer : 5α-Cholestan-3α,7α,12α-triol is a key intermediate in the "acidic" pathway of bile acid synthesis. Its formation involves mitochondrial CYP27A1-mediated 27-hydroxylation of cholesterol derivatives, followed by microsomal modifications. Post-hydroxylation, side-chain oxidation proceeds via mitochondrial β-oxidation or microsomal α-oxidation pathways, depending on tissue-specific enzyme expression .
- Experimental Design : Use isotopic labeling (e.g., ³H/¹⁴C) to trace precursor-product relationships in liver perfusion models. For example, 5β-[24-¹⁴C]cholestane-3α,7α,25-triol was hydroxylated at the 12α position to form 5β-cholestane-3α,7α,12α,25-tetrol in rabbit liver studies .
Q. How is 5α-cholestan-3α,7α,12α-triol quantified in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with derivatization (e.g., trimethylsilyl ethers) is standard. Internal standards like deuterated analogs improve precision. For example, TMS-derivatized 5β-cholestane-3α,7α,12α-triol has been structurally validated using NIST reference data .
- Data Validation : Compare retention indices and fragmentation patterns against synthetic standards. Ensure cross-validation with enzymatic assays (e.g., AKR1C1-mediated reduction of 5β-cholestan-3-one intermediates) to confirm specificity .
Q. What safety protocols are recommended for handling 5α-cholestan-3α,7α,12α-triol in laboratory settings?
- Methodological Answer : Follow GHS guidelines for sterol derivatives:
- PPE : Gloves, lab coats, and eye protection.
- Exposure Mitigation : Use fume hoods for powder handling; avoid inhalation/contact (Section 2.2 of safety data sheets) .
- Waste Disposal : Incinerate at high temperatures (>800°C) to prevent environmental persistence.
Advanced Research Questions
Q. How do contradictions in metabolic flux data for 5α-cholestan-3α,7α,12α-triol arise in cerebrotendinous xanthomatosis (CTX) studies?
- Methodological Answer : CTX patients exhibit defective CYP27A1 activity, leading to accumulation of 5β-cholestane-3α,7α,12α,25-tetrol due to impaired 24S-hydroxylation. In vivo/in vitro discrepancies arise from tissue-specific enzyme expression (e.g., hepatic vs. macrophage CYP27A1) .
- Resolution Strategy : Use compartmentalized models (e.g., liver vs. fibroblast cultures) and isotope dilution assays to differentiate systemic vs. localized metabolic blockages.
Q. What experimental approaches resolve the stereochemical specificity of enzymes acting on 5α-cholestan-3α,7α,12α-triol?
- Methodological Answer : Employ chiral chromatography paired with NMR to distinguish α/β-hydroxylation products. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
